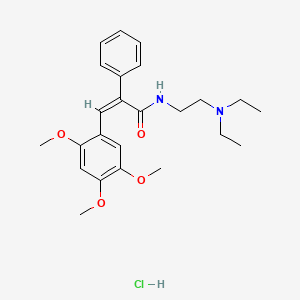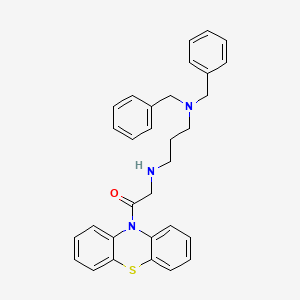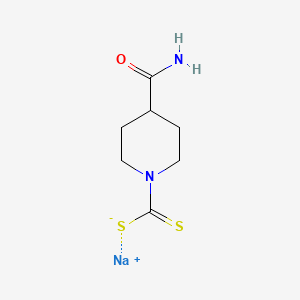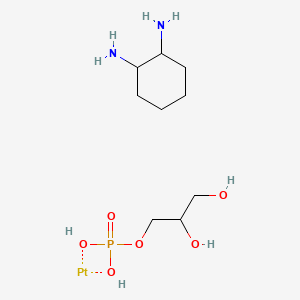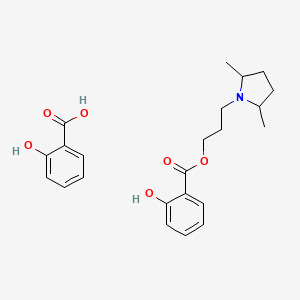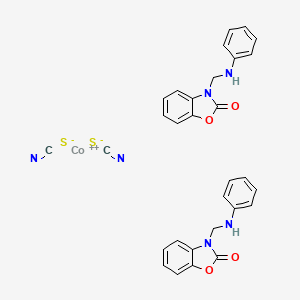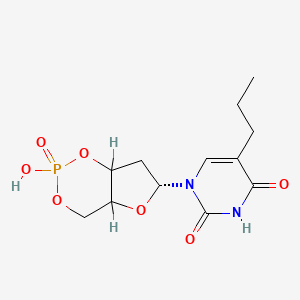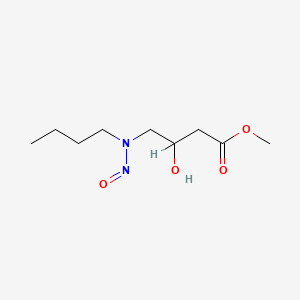
Methyl 4-(butylnitrosoamino)-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(butylnitrosoamino)-3-hydroxybutanoate is a complex organic compound with a unique structure that includes a nitroso group, a hydroxy group, and a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(butylnitrosoamino)-3-hydroxybutanoate typically involves the reaction of butylamine with nitrosating agents to form the nitrosoamine intermediate. This intermediate is then reacted with methyl 3-hydroxybutanoate under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. The final product is typically purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(butylnitrosoamino)-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products
Oxidation: The major product is typically a ketone or aldehyde.
Reduction: The major product is an amine.
Substitution: The major product depends on the nucleophile used but often results in the replacement of the ester group with the nucleophile.
Applications De Recherche Scientifique
Methyl 4-(butylnitrosoamino)-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s nitroso group can interact with biological molecules, making it useful in studying nitrosation reactions in biological systems.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which Methyl 4-(butylnitrosoamino)-3-hydroxybutanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Methyl 4-(butylnitrosoamino)-3-hydroxybutanoate can be compared with other nitroso compounds and hydroxybutanoate esters:
Similar Compounds: Examples include Methyl 4-(methylnitrosoamino)-3-hydroxybutanoate and Ethyl 4-(butylnitrosoamino)-3-hydroxybutanoate.
Uniqueness: The presence of both a nitroso group and a hydroxy group in the same molecule makes it unique, allowing it to participate in a wider range of chemical reactions and interactions compared to similar compounds.
Propriétés
Numéro CAS |
51938-20-6 |
|---|---|
Formule moléculaire |
C9H18N2O4 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
methyl 4-[butyl(nitroso)amino]-3-hydroxybutanoate |
InChI |
InChI=1S/C9H18N2O4/c1-3-4-5-11(10-14)7-8(12)6-9(13)15-2/h8,12H,3-7H2,1-2H3 |
Clé InChI |
XZWDTKSOQSKANX-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC(CC(=O)OC)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




